1-Boc-4-(1h-imidazole-1-carbonyl)piperidine
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Overview
Description
TERT-BUTYL 4-(1H-IMIDAZOLE-1-CARBONYL)PIPERIDINE-1-CARBOXYLATE is a chemical compound with the molecular formula C13H21N3O2. It is a derivative of piperidine and imidazole, both of which are important heterocyclic compounds in organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-(1H-IMIDAZOLE-1-CARBONYL)PIPERIDINE-1-CARBOXYLATE typically involves the reaction of tert-butyl 4-piperidinecarboxylate with imidazole-1-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperidine and imidazole moieties .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 4-(1H-IMIDAZOLE-1-CARBONYL)PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tert-butyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce amines.
Scientific Research Applications
TERT-BUTYL 4-(1H-IMIDAZOLE-1-CARBONYL)PIPERIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-(1H-IMIDAZOLE-1-CARBONYL)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL 4-(1H-BENZO[D]IMIDAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE: This compound is similar in structure but contains a benzimidazole ring instead of an imidazole ring.
TERT-BUTYL 4-(4-AMINOPHENYL)PIPERIDINE-1-CARBOXYLATE: This compound has an aminophenyl group instead of an imidazole ring.
Uniqueness
TERT-BUTYL 4-(1H-IMIDAZOLE-1-CARBONYL)PIPERIDINE-1-CARBOXYLATE is unique due to its specific combination of piperidine and imidazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 4-(imidazole-1-carbonyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-7-4-11(5-8-16)12(18)17-9-6-15-10-17/h6,9-11H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVADHHVGHDVUJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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